molecular formula C33H27N B12814723 N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B12814723
M. Wt: 437.6 g/mol
InChI Key: YAFZRDRWOQRUIP-UHFFFAOYSA-N
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Description

N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine is a complex organic compound known for its electron-rich properties. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves the reaction of 2-amino-9,9-dimethylfluorene with 4-bromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its electron-rich nature, which allows it to facilitate efficient charge transport. It interacts with molecular targets such as electron-deficient materials in OLEDs, enhancing their performance by improving hole mobility and reducing driving voltage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine stands out due to its high hole mobility and stability, making it particularly suitable for use in OLEDs. Its unique structure allows for efficient charge transport and improved device performance compared to similar compounds .

Properties

Molecular Formula

C33H27N

Molecular Weight

437.6 g/mol

IUPAC Name

N-[4-(9,9-dimethylfluoren-2-yl)phenyl]-4-phenylaniline

InChI

InChI=1S/C33H27N/c1-33(2)31-11-7-6-10-29(31)30-21-16-26(22-32(30)33)25-14-19-28(20-15-25)34-27-17-12-24(13-18-27)23-8-4-3-5-9-23/h3-22,34H,1-2H3

InChI Key

YAFZRDRWOQRUIP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C

Origin of Product

United States

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